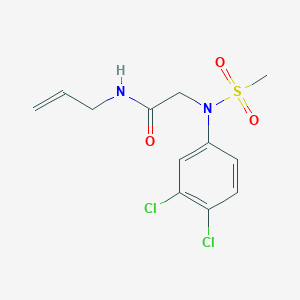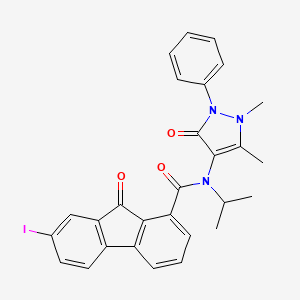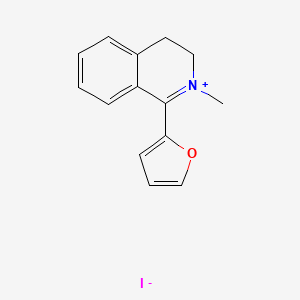
N~1~-allyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
ADX-47273 is a positive allosteric modulator of the N~1~-allyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which is involved in the regulation of glutamatergic neurotransmission. By binding to a specific site on the this compound receptor, ADX-47273 enhances the activity of the receptor, leading to increased signaling and downstream effects. This mechanism of action has been implicated in the therapeutic effects of ADX-47273 in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADX-47273 are primarily mediated through the this compound receptor. By enhancing the activity of this receptor, ADX-47273 can modulate glutamatergic neurotransmission, which is involved in various physiological processes, including cognition, motor function, and reward processing. In preclinical studies, ADX-47273 has been shown to improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ADX-47273 is its selectivity for the N~1~-allyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which reduces the potential for off-target effects. This selectivity also allows for a more precise modulation of glutamatergic neurotransmission, which may be beneficial in the treatment of neurological disorders. However, one limitation of ADX-47273 is its relatively short half-life, which may limit its therapeutic efficacy in some applications.
Orientations Futures
There are several future directions for the study of ADX-47273. One area of interest is the potential use of ADX-47273 in the treatment of addiction, particularly in the context of opioid use disorder. Another area of interest is the development of more potent and selective N~1~-allyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide modulators, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of ADX-47273 in various neurological disorders.
Méthodes De Synthèse
The synthesis of ADX-47273 involves several steps, including the preparation of the key intermediate, N~2~-(methylsulfonyl)glycinamide, and the subsequent coupling reaction with N~1~-allyl-N~2~-(3,4-dichlorophenyl)amine. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, ADX-47273 has been shown to improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior. These promising results have led to further clinical trials to evaluate the safety and efficacy of ADX-47273 in humans.
Propriétés
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-3-6-15-12(17)8-16(20(2,18)19)9-4-5-10(13)11(14)7-9/h3-5,7H,1,6,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYCCZTNUMAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5009091.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5009114.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
![11-(2-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5009118.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(dimethylamino)ethyl]-N~2~-methylglycinamide](/img/structure/B5009126.png)
![methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5009131.png)
![propyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5009136.png)

![3-bromo-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5009154.png)
![1-(2-methoxybenzyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5009157.png)
![6-chloro-N-(4-isopropylbenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5009167.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5009171.png)
![4-[3-(4-ethylphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5009181.png)